![molecular formula C13H18FN3O3 B1249010 4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1249010.png)
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to visualize and quantify β-adrenoceptor density in cardiac tissues. This compound is a derivative of CGP-12388, which is known for its high affinity and selectivity towards β-adrenoceptors. The addition of a fluorine atom enhances its properties, making it a valuable tool in medical imaging and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is synthesized through a multi-step process. The synthesis begins with the preparation of the precursor compound, CGP-12388. This involves the reaction of 4-(3-(isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one with [18F]fluoroacetone. The reaction is carried out under reductive alkylation conditions, where the precursor compound is reacted with [18F]fluoroacetone in the presence of a reducing agent .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include the preparation of the precursor compound, followed by the radiolabeling with [18F]fluoroacetone. The process is optimized to ensure high radiochemical yield and purity. The final product is purified using chromatographic techniques and is formulated for use in PET imaging .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research to study the properties and applications of the compound .
Aplicaciones Científicas De Investigación
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled probe to study β-adrenoceptor density and distribution in various tissues.
Biology: Employed in studies of receptor-ligand interactions and receptor density in different biological systems.
Medicine: Utilized in PET imaging to diagnose and monitor cardiac diseases, such as heart failure and arrhythmias.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents for clinical use .
Mecanismo De Acción
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one exerts its effects by binding to β-adrenoceptors in cardiac tissues. The fluorine atom in the compound allows for its detection using PET imaging. The binding of this compound to β-adrenoceptors enables the visualization and quantification of receptor density, providing valuable information about the pathophysiological role of β-adrenoceptors in cardiac diseases .
Comparación Con Compuestos Similares
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is compared with other similar compounds, such as:
CGP-12177: Another β-adrenoceptor antagonist used in PET imaging. This compound has a simpler synthesis process and higher radiochemical yield.
Fluoro-CGP-12177: A fluorinated derivative of CGP-12177. This compound offers better binding affinity and selectivity towards β-adrenoceptors.
Fluoro-m-hydroxyphenethyl-guanidine: A compound used in imaging sympathetic nervous system activity. .
This compound stands out due to its high affinity, selectivity, and ease of synthesis, making it a valuable tool in both research and clinical settings.
Propiedades
Fórmula molecular |
C13H18FN3O3 |
|---|---|
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C13H18FN3O3/c1-8(5-14)15-6-9(18)7-20-11-4-2-3-10-12(11)17-13(19)16-10/h2-4,8-9,15,18H,5-7H2,1H3,(H2,16,17,19)/t8?,9-/m0/s1 |
Clave InChI |
CJDUCCVUNOPDGG-GKAPJAKFSA-N |
SMILES isomérico |
CC(CF)NC[C@@H](COC1=CC=CC2=C1NC(=O)N2)O |
SMILES canónico |
CC(CF)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
Sinónimos |
4-(3-((1-fluoroprop-2-yl)amino)-2-hydroxypropoxy)-2H-benzimidazol-2-one fluoro-CGP-12388 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


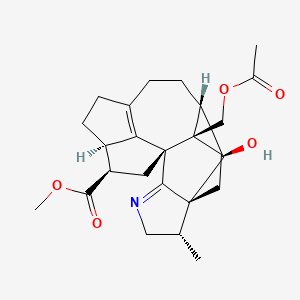
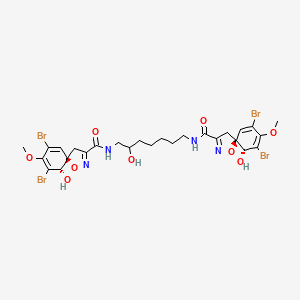


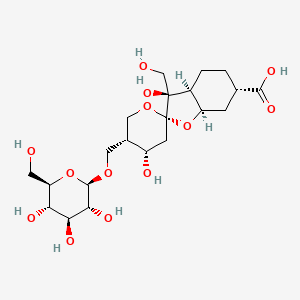
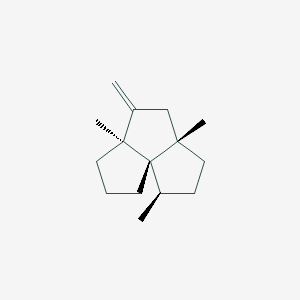
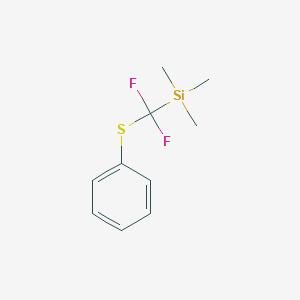
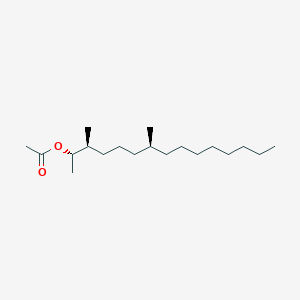

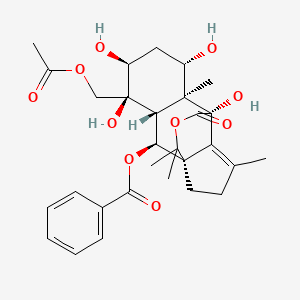
![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)
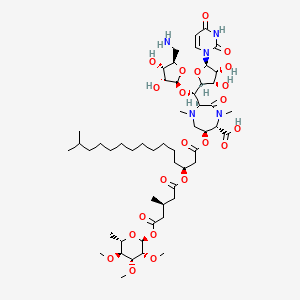
![(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate](/img/structure/B1248952.png)
![[(8R,9S,10S,12S)-6,9-dihydroxy-4-(hydroxymethyl)-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1248953.png)
